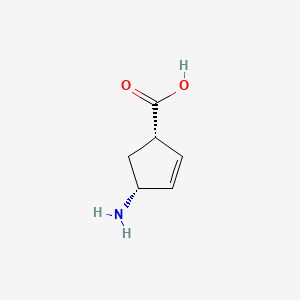

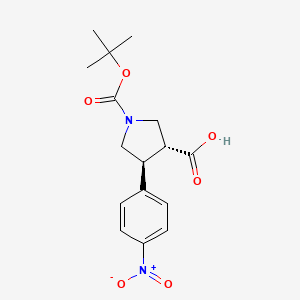

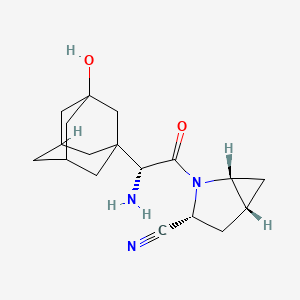

![molecular formula C₂₃H₂₈O₇ B1142361 [2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate CAS No. 131918-72-4](/img/structure/B1142361.png)

[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate is a useful research compound. Its molecular formula is C₂₃H₂₈O₇ and its molecular weight is 416.46. The purity is usually 95%.

BenchChem offers high-quality [2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Research

Budesonide 1,4,14-Triene Triol Impurity is used in pharmaceutical research for the development of new drugs . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA . It is also used for toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Budesonide .

Treatment of Rhinitis

This compound is an impurity of Budesonide, which is used for the prophylaxis and treatment of rhinitis . Rhinitis is a condition characterized by inflammation and swelling of the mucous membrane of the nose, caused by a viral infection (as in a cold) or by an allergic reaction.

Management of Inflammatory Bowel and Collagenous Colitis

Budesonide, of which this compound is an impurity, is also used in the management of inflammatory bowel and collagenous colitis . These are conditions characterized by inflammation of the colon and small intestine.

Analytical Chemistry

In analytical chemistry, this compound is used in the identification of impurities of Budesonide . The impurity profiles of multiple batches from three manufacturers of pharmaceutical grade budesonide have been assessed and tested for EP related impurity compliance .

Mass Spectrometry

This compound is used in mass spectrometry for the identification of impurities/degradants . Exact mass MS data has been collected to determine similarities/differences between the impurity profiles of the vendor batches .

Liquid Chromatography

Budesonide 1,4,14-Triene Triol Impurity is used in liquid chromatography for the identification of impurities of Budesonide . The utilization of UV or PDA data alone for these analyses is often inadequate .

作用機序

Target of Action

Budesonide 1,4,14-Triene Triol Impurity is an impurity of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary targets of Budesonide are glucocorticoid receptors, which are present in almost all cells of the body but are particularly abundant in the liver and lungs . These receptors play a crucial role in regulating the body’s immune response and inflammation.

Mode of Action

Upon administration, Budesonide binds to glucocorticoid receptors, forming a complex that translocates to the cell nucleus. This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . This results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory proteins, leading to a reduction in inflammation .

Biochemical Pathways

The binding of Budesonide to glucocorticoid receptors affects several biochemical pathways. It inhibits the phospholipase A2 pathway, reducing the production of arachidonic acid and its metabolites (prostaglandins and leukotrienes) that are involved in inflammation . It also suppresses the NF-kB pathway, reducing the expression of various cytokines, chemokines, and adhesion molecules that mediate inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of Budesonide involves absorption, distribution, metabolism, and excretion (ADME). Budesonide is well absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, reducing its systemic bioavailability . It is widely distributed in the body due to its lipophilic nature and binds extensively to plasma proteins . Budesonide is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its metabolites, which have less glucocorticoid activity . It is excreted primarily in the feces, with a small amount excreted in the urine .

Result of Action

The molecular and cellular effects of Budesonide’s action include reduced production of inflammatory mediators, decreased migration of inflammatory cells, and reduced vascular permeability . These effects result in decreased inflammation and immune response, providing relief from symptoms in conditions like asthma, COPD, and inflammatory bowel diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Budesonide. Factors such as pH and temperature can affect the stability of the drug . The presence of other drugs (especially those metabolized by CYP3A4) can affect the metabolism and hence the efficacy of Budesonide . Patient-specific factors, such as genetic variations in the glucocorticoid receptor or CYP3A4, can also influence the drug’s action .

特性

IUPAC Name |

[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-9,15,17-18,20,26-27,29H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZQPNMMHWBKCV-MHHBXEMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@H]3[C@@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

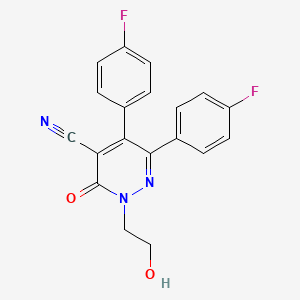

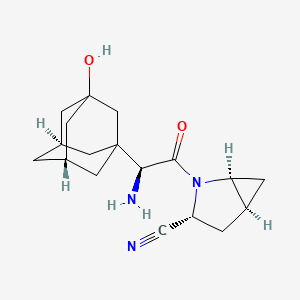

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)